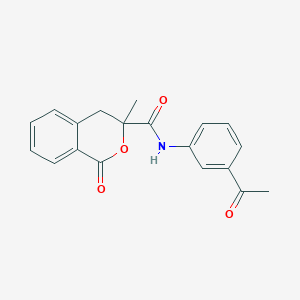![molecular formula C23H15Cl2N3O B2630766 1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901043-83-2](/img/structure/B2630766.png)
1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and discussion of the reaction mechanisms involved .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR, and IR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and stability .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and spectral data .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of Pyrazoloquinolines : Nagarajan and Shah (1992) described the synthesis of pyrazoloquinolines, which are structurally similar to the chemical . They discussed the unique aminoalkylation at N(3) and the formation of cyclic hydroxamic acids from nitropyrazoles (Nagarajan & Shah, 1992).
Molecular and Supramolecular Structures : A study by Kumara et al. (2016) on hydrazone and pyrazoloquinoline derivatives revealed their antimicrobial and antiviral activities. This research gives insights into the molecular and supramolecular structures of compounds related to pyrazoloquinolines (Kumara et al., 2016).
Potential Applications
Biological and Antimicrobial Properties : Hamama et al. (2012) investigated the synthesis and biological properties of novel pyrazoles, including pyrazoloquinolines. These compounds showed potential as antibacterial and antitumor agents, highlighting the medical application possibilities of compounds structurally related to your chemical of interest (Hamama et al., 2012).
Corrosion Inhibition : Saraswat and Yadav (2020) explored the use of quinoxaline derivatives, which share structural similarities with pyrazoloquinolines, as corrosion inhibitors for mild steel. This study indicates potential industrial applications of related compounds (Saraswat & Yadav, 2020).
Inhibitory Activity on Protein Kinases : Lapa et al. (2013) found that 3-amino-1H-pyrazolo[3,4-b]quinolines, which are structurally related, exhibited inhibitory activity on bacterial serine/threonine protein kinases. This study suggests the potential use of such compounds in addressing bacterial resistance (Lapa et al., 2013).
Wirkmechanismus
Quinolines and Pyrazoles
The compound “1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a hybrid of quinoline and pyrazole moieties. Quinolines and pyrazoles are known for their diverse pharmacological effects, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . They have been used as scaffolds for drug development and represent an inexhaustible inspiration for the design and development of novel semi-synthetic or synthetic agents exhibiting a broad spectrum of bioactivities .
Potential Targets and Mode of Action
For example, some quinoline derivatives have shown antibacterial, antifungal, anti-virulence, antiviral, and anti-parasitic activities .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2N3O/c1-29-16-8-10-21-17(12-16)23-18(13-26-21)22(14-5-3-2-4-6-14)27-28(23)15-7-9-19(24)20(25)11-15/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVXBCXXBDBPNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2630686.png)
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B2630687.png)

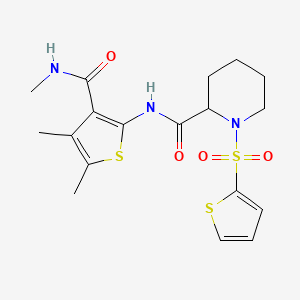
![7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2630691.png)
![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2630693.png)
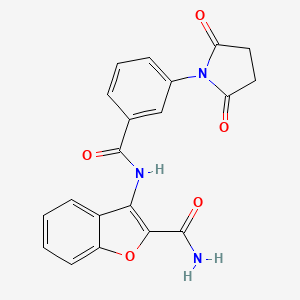
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2630695.png)
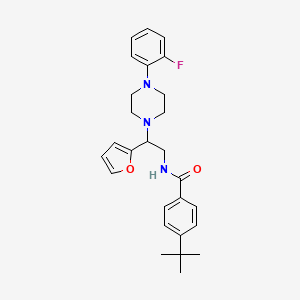

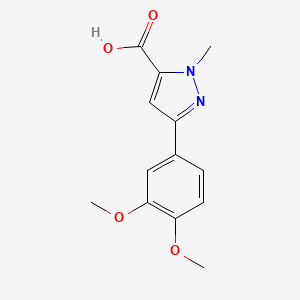
![(E)-N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B2630703.png)
![(4-((4-chlorobenzyl)thio)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2630704.png)
